2-Amino-5-isopropylphenylboronic acid pinacol ester

Description

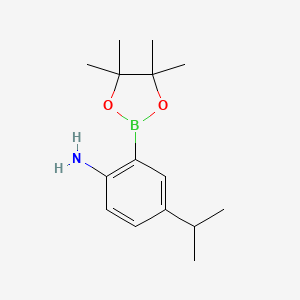

2-Amino-5-isopropylphenylboronic acid pinacol ester is a boronic acid derivative protected as a pinacol ester, a common strategy to enhance stability and solubility in organic solvents. The compound features an amino group at the 2-position and an isopropyl substituent at the 5-position of the phenyl ring, which may influence steric and electronic properties critical for applications in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) or as enzyme inhibitors .

Properties

IUPAC Name |

4-propan-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO2/c1-10(2)11-7-8-13(17)12(9-11)16-18-14(3,4)15(5,6)19-16/h7-10H,17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNYEFROYSRNLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701135548 | |

| Record name | Benzenamine, 4-(1-methylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451390-90-1 | |

| Record name | Benzenamine, 4-(1-methylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(1-methylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-isopropylphenylboronic acid pinacol ester typically involves the reaction of 2-amino-5-isopropylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the boronic ester group is converted to a boronic acid or other oxidized forms.

Reduction: Reduction reactions can convert the boronic ester back to the corresponding boronic acid.

Substitution: The boronic ester group can be substituted with various nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts in Suzuki-Miyaura cross-coupling reactions.

Major Products:

Oxidation: 2-Amino-5-isopropylphenylboronic acid.

Reduction: 2-Amino-5-isopropylphenylboronic acid.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-isopropylphenylboronic acid pinacol ester is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and drug candidates.

Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-amino-5-isopropylphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the formation of a boronate complex with a palladium catalyst. The boronate complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Analogs :

- 2-Aminopyrimidine-5-boronic acid pinacol ester (CAS TRC-A629055-500MG): Incorporates a pyrimidine ring instead of benzene, altering electronic properties and hydrogen-bonding capacity .

- 5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester : Features fluorine and isopropoxy groups, enhancing electrophilicity and lipophilicity .

Substituent Impact :

- Amino groups at the 2-position (vs. 3- or 4-position in analogs) may enhance coordination with transition-metal catalysts or target proteins .

Solubility and Stability

Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:

The target compound likely requires storage at 0–6°C for stability, as seen with 3-aminophenylboronic acid pinacol ester .

Reactivity in Chemical Reactions

- Suzuki-Miyaura Coupling : Boronic esters are widely used in Pd-catalyzed cross-couplings. The isopropyl group may slow transmetallation due to steric effects compared to less hindered analogs (e.g., 4-nitrophenylboronic acid pinacol ester) .

- Oxidative Reactivity : Pinacol esters are typically less reactive toward H₂O₂ than boronic acids. For example, 4-nitrophenylboronic acid pinacol ester reacts slower with H₂O₂ than its acid form, as shown by UV-vis kinetics .

Physical and Spectroscopic Properties

Biological Activity

2-Amino-5-isopropylphenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula and a molecular weight of approximately 261.17 g/mol. This compound features an amino group and an isopropyl group on a phenyl ring, modified by the presence of a pinacol ester. The unique structure of this compound suggests potential biological interactions, particularly in therapeutic applications.

General Properties of Boronic Acids

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with various biological targets, including enzymes and receptors. They have been studied for their potential therapeutic applications, particularly in oncology, due to their ability to inhibit proteasomes and kinases involved in cancer progression .

Biological Activity

While specific biological activity data for this compound is limited, studies on related boronic acids indicate several key areas of interest:

- Enzyme Inhibition : Boronic acids can inhibit proteasomes and kinases, which play crucial roles in cellular signaling and protein degradation pathways. This inhibition can lead to apoptotic pathways in cancer cells.

- Reactivity with Electrophiles : The compound's reactivity with electrophiles during coupling reactions is significant. Variations in substituents on the boron and aryl components can influence coupling rates and product distributions, which may be exploited in synthetic organic chemistry.

The mechanism of action for this compound likely involves its interaction with specific molecular targets through reversible covalent bonding. This trait allows it to modulate biological pathways effectively.

Study on Boronic Acid Derivatives

A study highlighted the biological activity of various phenylboronic acid derivatives, including those similar to this compound. The findings indicated that these compounds could serve as effective inhibitors of certain kinases and proteasomes, demonstrating potential anticancer properties .

Reactivity Studies

Research focusing on the reactivity of boronic acids revealed that structural modifications significantly affect their biological interactions. For instance, the presence of an amino group enhances the compound's ability to engage in specific biochemical pathways, potentially increasing its efficacy as a therapeutic agent.

Comparative Analysis

The following table summarizes some compounds structurally related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-5-chlorophenylboronic acid pinacol ester | Contains chlorine, affecting reactivity | |

| 4-Isopropylphenylboronic acid pinacol ester | Lacks amino group; used in similar coupling | |

| 2-Aminophenylboronic acid | Simpler structure; less steric hindrance |

Q & A

Q. Key Considerations :

- Use moisture-free conditions to prevent hydrolysis of the boronic ester .

- Monitor reaction progress via B NMR to confirm boronate formation .

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:

- H/C NMR : Confirm the aromatic proton environment (e.g., substitution pattern at the 5-isopropyl position) and pinacol methyl groups (δ ~1.2–1.3 ppm) .

- B NMR : Validate boronate formation (δ ~30–35 ppm for pinacol esters) and rule out free boronic acid (δ ~25–28 ppm) .

- IR Spectroscopy : Identify B-O stretching (~1350–1310 cm) and N-H bending (~1600 cm for primary amines) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic pattern (B/B) .

Data Interpretation :

Compare spectral data with structurally analogous compounds (e.g., 2-aminopyridine-5-boronic acid pinacol ester ).

Advanced: How can researchers optimize Suzuki-Miyaura coupling efficiency using this boronic ester?

Methodological Answer:

- Catalyst Selection : Use Pd(PPh) or XPhos Pd G3 for sterically hindered aryl halides; test under ligand-free conditions for electron-deficient partners .

- Solvent System : Employ toluene/water mixtures with NaCO as a base to balance solubility and reactivity .

- Temperature Control : Heat to 80–100°C for sluggish reactions but avoid prolonged heating to prevent boronate decomposition .

Q. Troubleshooting Low Yields :

- Check for boronic ester hydrolysis via B NMR .

- Screen additives (e.g., TBAB) to stabilize Pd intermediates in polar solvents .

Advanced: What strategies mitigate instability of this compound in aqueous or acidic conditions?

Methodological Answer:

- pH Buffering : Store and handle in neutral or slightly basic conditions (pH 7–8) to minimize boronate hydrolysis; avoid trifluoroacetic acid in deprotection steps .

- Lyophilization : Freeze-dry the compound for long-term storage, ensuring moisture-free vials under inert gas (N/Ar) .

- Derivatization : Convert to trifluoroborate salts for enhanced stability in biological assays .

Q. Contradictions in Data :

- Industrial protocols recommend rigorous drying , while some lab-scale studies report tolerance to trace moisture . Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 48h) .

Advanced: How is this compound applied in designing bioorganic probes?

Methodological Answer:

- Bioconjugation : Use the boronic ester for chemoselective reactions with diols (e.g., sugars) or as a handle for click chemistry .

- Fluorescent Tagging : Couple with fluorophores via amine-reactive linkers (e.g., NHS esters) for imaging applications .

- Enzyme Inhibition Studies : Screen against serine proteases or glycosidases, leveraging boronate affinity for catalytic residues .

Q. Experimental Design :

- Perform competitive binding assays (e.g., with alizarin red S) to quantify boronate-ligand interactions .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

Q. Storage :

- Store at 0–6°C in amber vials under inert atmosphere; monitor for discoloration (indicative of degradation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.